molecular formula C11H11NO B130549 [4-(1H-Pyrrol-1-yl)phenyl]methanol CAS No. 143426-51-1

[4-(1H-Pyrrol-1-yl)phenyl]methanol

Cat. No.: B130549
CAS No.: 143426-51-1
M. Wt: 173.21 g/mol
InChI Key: LQQQPLUFBVYLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1H-Pyrrol-1-yl)phenyl]methanol is a valuable chemical building block in medicinal chemistry and drug discovery research. Its structure, which combines a benzyl alcohol group with a pyrrole heterocycle, makes it a versatile precursor for constructing more complex, biologically active molecules . This compound serves as a critical synthetic intermediate in the development of novel hybrid therapeutics. Research has demonstrated its application in the synthesis of 1H-pyrrole-1,2,4-oxadiazole hybrids, which have been designed and evaluated as potential inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), a significant therapeutic target in aggressive cancers like triple-negative breast cancer . Furthermore, the pyrrole scaffold is a privileged structure in pharmacology, known for its presence in compounds with a broad range of activities, including anti-inflammatory, antibacterial, and antitumor effects . The reactivity of the hydroxymethyl group allows for further functionalization, enabling researchers to link the pyrrole-phenyl moiety to other pharmacophores, such as in the creation of cinnamic-pyrrole hybrids investigated for their multi-target anti-inflammatory and antioxidant potential . As such, this compound provides researchers with a key starting material for exploring new chemical space in the pursuit of innovative therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-pyrrol-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-8,13H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQQPLUFBVYLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344785
Record name [4-(1H-Pyrrol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143426-51-1
Record name [4-(1H-Pyrrol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 1h Pyrrol 1 Yl Phenyl Methanol

Established Synthetic Routes for [4-(1H-Pyrrol-1-yl)phenyl]methanol

Common Synthetic Approachesmdpi.com

The synthesis of this compound is primarily achieved through two well-established strategies: the formation of the N-aryl bond between a pre-functionalized phenyl ring and a pyrrole (B145914) moiety, or the construction of the pyrrole ring onto an existing aniline (B41778) derivative. A subsequent functional group transformation is often required to yield the final benzylic alcohol.

One common approach involves the Clauson-Kaas and Paal-Knorr reactions . These methods construct the pyrrole ring by reacting a primary amine, in this case, 4-aminobenzyl alcohol or a protected version, with a 1,4-dicarbonyl compound or its equivalent. The Clauson-Kaas reaction specifically uses 2,5-dialkoxytetrahydrofurans as the 1,4-dicarbonyl surrogate, which cyclizes with the amine under acidic conditions. beilstein-journals.orgnih.govwikipedia.org The Paal-Knorr synthesis is a more general condensation between a 1,4-dicarbonyl compound and a primary amine. mdpi.comacs.org

Another prevalent strategy is the N-arylation of pyrrole . This involves coupling pyrrole with a substituted phenyl ring that already contains the hydroxymethyl group or a precursor functional group. The Ullmann condensation is a classic example of this type of reaction, typically involving the copper-catalyzed reaction of pyrrole with an aryl halide. researchgate.netwikipedia.orgmdpi.com

A third common pathway involves the reduction of a carbonyl group . In this method, a precursor molecule such as 4-(1H-pyrrol-1-yl)benzaldehyde or a 4-(1H-pyrrol-1-yl)phenyl ketone is synthesized first. The final step is the reduction of this carbonyl group to the desired hydroxymethyl functionality using standard reducing agents. The synthesis of a related pyrazole (B372694) methanol (B129727) derivative via the reduction of an ester highlights the feasibility of this approach. chemicalbook.com

Detailed Reaction Mechanisms and Conditions for this compound Synthesis

Clauson-Kaas Reaction: The mechanism of the Clauson-Kaas synthesis begins with the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran (B146720) to form the electrophilic succinaldehyde. The primary amine, 4-aminobenzyl alcohol, then undergoes a double condensation reaction with the dicarbonyl intermediate. The initial addition of the amine to one aldehyde group is followed by cyclization and dehydration to form the aromatic pyrrole ring. The reaction is typically carried out in an acidic solvent like acetic acid at elevated temperatures. nih.govwikipedia.org

Reaction Scheme: Clauson-Kaas Synthesis

4-Aminobenzyl alcohol + 2,5-Dimethoxytetrahydrofuran --(Acid Catalyst, Heat)--> this compound + 2x Methanol + Water

Ullmann Condensation: The Ullmann-type N-arylation involves the reaction of pyrrole with a 4-halobenzyl alcohol (e.g., 4-iodobenzyl alcohol) or a protected derivative. The reaction is promoted by a copper catalyst, often in the form of copper(I) salts like CuI, and requires a base (e.g., K₂CO₃ or Cs₂CO₃) and a high-boiling polar solvent like DMSO or DMF. The proposed mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination, which forms the C-N bond and regenerates the Cu(I) catalyst. mdpi.com The use of ligands such as L-proline or phenanthroline can facilitate the reaction at lower temperatures. researchgate.netwikipedia.org

Reduction of Carbonyl Precursors: This pathway first requires the synthesis of a carbonyl-containing precursor, for instance, 4-(1H-pyrrol-1-yl)benzaldehyde. This can be achieved via the N-arylation of pyrrole with 4-fluorobenzaldehyde. The subsequent reduction of the aldehyde to the primary alcohol, this compound, is a standard transformation. This reduction can be accomplished using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695) is a mild and selective reagent for reducing aldehydes and ketones.

Lithium aluminum hydride (LiAlH₄) in an aprotic solvent like diethyl ether or THF is a more powerful reducing agent that can also reduce esters and carboxylic acids to alcohols. chemicalbook.com

The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield the alcohol.

Precursor Analysis in this compound Productionwikipedia.org

The selection of precursors is dictated by the chosen synthetic route. The primary starting materials are generally commercially available or can be synthesized through well-known methods.

Synthetic RoutePhenyl PrecursorPyrrole SourceKey Reagents
Clauson-Kaas Synthesis 4-Aminobenzyl alcohol2,5-DimethoxytetrahydrofuranAcetic acid or other acid catalysts nih.gov
Paal-Knorr Synthesis 4-Aminobenzyl alcohol2,5-Hexanedione (B30556) (Acetonylacetone)Acid catalyst (optional) mdpi.com
Ullmann Condensation 4-Halobenzyl alcohol (e.g., 4-Iodobenzyl alcohol)PyrroleCuI, Base (K₂CO₃, Cs₂CO₃), Ligand (e.g., L-proline) researchgate.netmdpi.com
Reduction of Carbonyl 4-Fluorobenzaldehyde or 4-FluoroacetophenonePyrroleNaH, K₂CO₃ (for N-arylation); NaBH₄, LiAlH₄ (for reduction) chemicalbook.com

Novel and Emerging Synthetic Strategies for this compound

Innovations in Synthetic Protocols

Recent advancements in synthetic chemistry have led to more efficient and versatile methods for preparing N-substituted pyrroles, which are applicable to the synthesis of this compound.

Microwave-Assisted Synthesis: The application of microwave irradiation has significantly accelerated reactions like the Clauson-Kaas synthesis. arkat-usa.org Microwave heating can reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. For instance, the microwave-assisted Clauson-Kaas reaction can be performed using acetic acid or even water as the solvent, reducing the need for harsh acidic promoters. arkat-usa.org

One-Pot Reactions: The development of one-pot, multi-component reactions represents a significant step forward in efficiency. researchgate.net For example, a one-pot synthesis of substituted pyrroles can be achieved by reacting an amine, a 1,3-dicarbonyl compound, and a haloacetyl compound in the presence of a green catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net Such strategies streamline the synthetic process, minimize waste from intermediate purification steps, and save time and resources.

Novel Catalytic Systems: Research into new catalysts continues to improve traditional reactions. For the Paal-Knorr reaction, heterogeneous catalysts like nanoporous silica (B1680970) (MCM-41) and low-cost aluminas have been shown to be highly effective, offering advantages such as easy separation and reusability. mdpi.com Enzyme-catalyzed approaches, using enzymes like α-amylase, are also emerging as a mild and efficient method for Paal-Knorr reactions. nih.gov For Ullmann-type couplings, the use of ultrasmall copper nanocluster catalysts allows the reaction to proceed under visible-light irradiation at room temperature, offering a more sustainable alternative to high-temperature conditions. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrrole derivatives to minimize environmental impact.

Use of Greener Solvents: A key focus is replacing hazardous solvents like DMF and chlorinated hydrocarbons. Water has been successfully used as a solvent for the Clauson-Kaas reaction, catalyzed by inexpensive and benign catalysts like iron(III) chloride or copper salts. organic-chemistry.orgbeilstein-journals.org Solvent-free, or neat, reaction conditions for the Paal-Knorr synthesis have also been developed, which completely eliminate solvent waste. rsc.org

Catalysis over Stoichiometric Reagents: The shift from stoichiometric promoters to catalytic systems is a core principle of green chemistry. The use of recyclable heterogeneous acid catalysts mdpi.com or mild Lewis acids like MgI₂ etherate nih.gov in pyrrole synthesis improves atom economy and reduces waste. Enzyme catalysis further exemplifies this principle, offering high selectivity under mild, aqueous conditions. nih.gov

Energy Efficiency: Microwave-assisted synthesis and reactions that proceed at room temperature contribute to greater energy efficiency. arkat-usa.orgorganic-chemistry.org The use of microdroplet chemistry has been shown to dramatically accelerate Paal-Knorr reactions, allowing them to proceed rapidly at room temperature without external catalysts. acs.org

Yield Optimization and Purity Considerations in this compound Synthesis

The successful synthesis of this compound hinges on maximizing the reaction yield while ensuring the final product meets high purity standards. This requires a careful consideration of various factors that influence the reaction's efficiency and the implementation of effective purification strategies.

Factors Influencing Reaction Efficiency

The yield of this compound is significantly impacted by the choice of synthetic route, catalyst, reaction conditions, and the nature of the starting materials.

In the context of the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, the reaction of 4-aminobenzyl alcohol with 2,5-hexanedione is a common approach. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in The reaction is typically conducted under neutral or weakly acidic conditions. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org However, strongly acidic conditions (pH < 3) can lead to the formation of furan (B31954) by-products, thus reducing the yield of the desired pyrrole. organic-chemistry.org The choice of solvent also plays a role, with alcohols like methanol or ethanol often employed. rgmcet.edu.in In some cases, to drive the reaction to completion, dehydrating agents like molecular sieves are used. For instance, in a related synthesis of a fused pyrrole, heating a 1,4-diketone with ammonium (B1175870) acetate (B1210297) in methanol with camphorsulfonic acid and 4 Å molecular sieves gave the N-unsubstituted pyrrole. wikipedia.org

The Clauson-Kaas synthesis offers an alternative route, reacting an amine with 2,5-dialkoxytetrahydrofuran. beilstein-journals.orgnih.govbeilstein-journals.org This reaction is acid-catalyzed, with acetic acid being traditionally used. beilstein-journals.orgbeilstein-journals.org However, to improve yields and accommodate less reactive amines, various Brønsted and Lewis acid catalysts have been explored. For instance, catalysts like ZrOCl₂·8H₂O in water have been shown to be effective for the synthesis of N-substituted pyrroles at moderate temperatures (e.g., 60 °C). beilstein-journals.org Copper(II) chloride (CuCl₂) has also been used as a catalyst in water at reflux conditions, with catalyst loading being a key parameter to optimize. beilstein-journals.orgnih.gov Studies have shown that a 10 mol % loading of CuCl₂ can be optimal for the synthesis of various N-substituted pyrroles. beilstein-journals.orgnih.gov The electronic nature of the substituents on the aniline starting material can also affect the reaction; electron-donating groups on the phenyl ring of the aromatic amine tend to favor the formation of the product in excellent yields, while electron-withdrawing groups can decrease reactivity and require longer reaction times. beilstein-journals.orgnih.gov Microwave-assisted Clauson-Kaas synthesis has emerged as a greener and more efficient alternative, often leading to shorter reaction times and improved yields. arkat-usa.org

A summary of factors influencing the yield of N-aryl pyrroles in Paal-Knorr and Clauson-Kaas syntheses is presented in the table below.

FactorPaal-Knorr SynthesisClauson-Kaas Synthesis
pH Neutral to weakly acidic conditions are optimal. Strongly acidic conditions (pH < 3) can lead to furan by-products. organic-chemistry.orgAcid-catalyzed. Acetic acid is traditional, but various Brønsted and Lewis acids can be used to improve yields. beilstein-journals.orgbeilstein-journals.org
Catalyst Weak acids like acetic acid can accelerate the reaction. organic-chemistry.orgCatalysts such as ZrOCl₂·8H₂O and CuCl₂ have been shown to be effective. Catalyst loading is a key parameter to optimize. beilstein-journals.orgnih.gov
Solvent Alcohols like methanol or ethanol are commonly used. rgmcet.edu.inWater is a green and effective solvent, especially with certain catalysts. beilstein-journals.orgnih.gov
Temperature Often requires heating. wikipedia.orgCan be performed at moderate temperatures (e.g., 60 °C) or at reflux, depending on the catalyst and substrates. beilstein-journals.orgnih.gov
Substituents Not explicitly detailed for this specific synthesis in the provided results.Electron-donating groups on the aniline starting material generally lead to higher yields. beilstein-journals.orgnih.gov
Technology Conventional heating is common.Microwave-assisted synthesis can significantly improve yields and reduce reaction times. arkat-usa.org

Purification Techniques and Strategies

Achieving high purity of this compound is essential for its subsequent applications. The primary methods for purification are column chromatography and recrystallization.

Column Chromatography: This is a widely used technique for purifying the crude product. The choice of the stationary phase (typically silica gel) and the mobile phase (a solvent or a mixture of solvents) is critical for effective separation. For compounds with similar polarity, a gradient elution is often employed, where the polarity of the eluent is gradually increased. A general procedure for purifying a related furan-2-yl(phenyl)methanol involved column chromatography on silica gel using a gradient of hexanes:ethyl acetate from 100% hexane (B92381) to a 3:2 eluent. orgsyn.org Another example used a gradient of hexanes:ethyl acetate from 19:1 to 1:1. orgsyn.org The progress of the separation is monitored by thin-layer chromatography (TLC). orgsyn.org

Recrystallization: This technique is employed to obtain a highly crystalline and pure product from a concentrated solution. The selection of an appropriate solvent system is crucial. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below. For a related compound, a slurry was formed in acetonitrile (B52724) (MeCN), heated to dissolve, and then cooled to allow the product to crystallize as a white solid. orgsyn.org The resulting crystals are then filtered, washed with a small amount of cold solvent, and dried under vacuum. orgsyn.org

The table below outlines common purification techniques for N-substituted pyrroles and related compounds.

TechniqueDetails
Column Chromatography Stationary Phase: Silica gel (e.g., Geduran Si 60, 0.040-0.063 mm). orgsyn.orgMobile Phase: Gradient elution with non-polar/polar solvent mixtures like hexanes/ethyl acetate is common. orgsyn.orgMonitoring: Thin-layer chromatography (TLC) is used to track the separation. orgsyn.org
Recrystallization Solvent: A solvent in which the compound has high solubility at high temperature and low solubility at low temperature is chosen. Acetonitrile has been used for a similar compound. orgsyn.orgProcedure: The crude product is dissolved in a minimal amount of hot solvent, and the solution is then cooled to induce crystallization. The crystals are collected by filtration. orgsyn.org

By carefully controlling the reaction conditions and employing appropriate purification strategies, this compound can be synthesized in high yield and purity, making it suitable for its intended applications in various fields of chemical research.

Chemical Reactivity and Transformation of 4 1h Pyrrol 1 Yl Phenyl Methanol

Reactions Involving the Phenylmethanol Moiety

The phenylmethanol group, a substituted benzyl (B1604629) alcohol, is amenable to a variety of transformations typical of primary alcohols and benzylic systems. These include oxidation of the hydroxyl group, substitution at the benzylic carbon, and reactions to form esters and ethers.

Oxidation Reactions of the Hydroxyl Group

The primary alcohol functionality in [4-(1H-Pyrrol-1-yl)phenyl]methanol can be oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent employed.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), a reagent known for its selectivity in stopping the oxidation at the aldehyde stage. ncerthelp.com Other methods, such as the Swern or Dess-Martin periodinane oxidations, also offer mild conditions for this transformation.

For the more vigorous oxidation to a carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO4) in alkaline or acidic solution, or chromic acid (generated from potassium dichromate and sulfuric acid), can effectively convert the primary alcohol to the corresponding carboxylic acid. ncerthelp.comncert.nic.in The choice of oxidant is critical to avoid unwanted side reactions on the electron-rich pyrrole (B145914) ring.

Table 1: Oxidation Reactions of Primary Alcohols

ProductReagent(s)Conditions
AldehydePyridinium chlorochromate (PCC)Anhydrous solvent (e.g., CH2Cl2)
AldehydeDess-Martin periodinaneCH2Cl2
Carboxylic AcidPotassium permanganate (KMnO4)Basic, then acidic workup
Carboxylic AcidChromic acid (H2CrO4)Acidic conditions

Substitution Reactions at the Benzylic Position

The benzylic hydroxyl group of this compound can be replaced by various nucleophiles. This substitution typically proceeds via an SN1 or SN2 mechanism, with the former being favored due to the stability of the resulting benzylic carbocation.

To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is often achieved by protonation in the presence of a strong acid, followed by reaction with a nucleophile. For instance, reaction with a hydrogen halide (HX) can yield the corresponding benzyl halide. Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for subsequent nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst. youtube.comyoutube.com This reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the ester product, water is often removed as it is formed. Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, usually in the presence of a base to neutralize the acidic byproduct.

Etherification can be accomplished through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form the ether. For the synthesis of aryl ethers, coupling reactions catalyzed by transition metals may be employed.

Reactions Involving the Pyrrole Ring System

The pyrrole ring in this compound is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The nitrogen atom of the pyrrole ring also possesses a lone pair of electrons, allowing for functionalization at this position.

Electrophilic Aromatic Substitution on the Pyrrole Ring

Pyrrole is significantly more reactive towards electrophiles than benzene (B151609). youtube.comonlineorganicchemistrytutor.com Electrophilic substitution on the 1-phenylpyrrole (B1663985) system is expected to occur preferentially at the C-2 and C-5 positions of the pyrrole ring, as the intermediate carbocation is better stabilized by resonance involving the nitrogen lone pair. youtube.comonlineorganicchemistrytutor.com

Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the pyrrole ring.

Nitration: Nitration can be achieved using milder nitrating agents than those used for benzene, such as acetyl nitrate (B79036) (CH3COONO2), to avoid polymerization of the reactive pyrrole ring. youtube.com

Sulfonation: Sulfonation can be carried out using a pyridine-sulfur trioxide complex. youtube.com

Friedel-Crafts Acylation: This reaction can introduce an acyl group onto the pyrrole ring using an acid chloride or anhydride (B1165640) with a Lewis acid catalyst.

The reaction of 1-substituted pyrroles, such as 1-phenylpyrrole, with N-fluorodibenzenesulfonimide has been shown to result in substitution at the 2-position of the pyrrole ring. psu.edu

Table 2: Electrophilic Aromatic Substitution on Pyrrole

ReactionReagent(s)Product Position
HalogenationN-Bromosuccinimide (NBS)2-Bromo
NitrationAcetyl nitrate2-Nitro youtube.com
SulfonationPyridine-SO3 complex2-Sulfonic acid youtube.com
AcylationAcetic anhydride, SnCl42-Acetyl

Functionalization of the Pyrrole Nitrogen

While the nitrogen in this compound is already substituted with a phenyl group, further reactions at this position are generally not feasible without cleaving the N-phenyl bond. However, in the context of pyrrole chemistry in general, the nitrogen atom can be a site for various reactions. For instance, N-alkylation of pyrrole itself is a common reaction, typically achieved by deprotonating the pyrrole with a strong base to form the pyrrolide anion, which then acts as a nucleophile towards an alkyl halide. organic-chemistry.orgrsc.org

Intermolecular and Intramolecular Reactions of this compound

The hydroxymethyl group is the primary site for intermolecular reactions, readily undergoing transformations typical of a primary benzylic alcohol. These include oxidation, esterification, and etherification.

Oxidation: The benzylic alcohol can be oxidized to form 4-(1H-Pyrrol-1-yl)benzaldehyde and further to 4-(1H-Pyrrol-1-yl)benzoic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation. For instance, mild oxidizing agents would favor the formation of the aldehyde, while stronger oxidizing conditions would lead to the carboxylic acid. The synthesis of derivatives of 4-(1H-pyrrol-1-yl)benzoic acid, such as hydrazides, for potential therapeutic applications, presupposes the viability of this oxidation pathway. nih.gov

Esterification: this compound can react with acyl chlorides or carboxylic anhydrides in the presence of a base to form the corresponding esters. This reaction is a standard method for derivatizing alcohols and would be expected to proceed efficiently. For example, reaction with a generic acyl chloride (R-COCl) would yield [4-(1H-Pyrrol-1-yl)phenyl]methyl ester. The general conditions for such reactions often involve an inert solvent and a tertiary amine to neutralize the HCl byproduct. researchgate.net

Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.com This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide) to produce the ether. Given that it is a primary benzylic alcohol, this SN2 reaction is expected to be efficient. masterorganicchemistry.comlibretexts.org

Currently, there is a lack of specific studies in the scientific literature detailing intramolecular reactions of this compound. Such reactions would require the presence of another reactive functional group on the molecule that could interact with the hydroxymethyl group or the pyrrole ring under specific conditions.

Catalytic Transformations of this compound

Catalytic methods can be employed to enhance the efficiency and selectivity of the transformations of this compound.

Catalytic Oxidation: The oxidation of the alcohol to the aldehyde or carboxylic acid can be performed using various catalytic systems. For example, transition metal-based catalysts are often used for the selective oxidation of benzylic alcohols. These methods can offer milder reaction conditions and higher yields compared to stoichiometric reagents.

In a broader context of pyrrole chemistry, catalytic methods are extensively used. For instance, the synthesis of substituted pyrroles can be achieved through multi-component reactions catalyzed by agents like 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net While this example illustrates the synthesis of the pyrrole ring itself rather than the transformation of a pre-existing pyrrole-containing molecule, it highlights the importance of catalysis in this area of chemistry.

Reaction Kinetics and Mechanistic Studies of this compound Transformations

Detailed kinetic and mechanistic studies specifically on the transformations of this compound are not extensively reported in the current body of scientific literature. However, the mechanisms of the fundamental reactions it undergoes are well-established in organic chemistry.

The oxidation of the alcohol would proceed through standard mechanisms, depending on the oxidant used. For example, a chromium-based oxidant would involve the formation of a chromate (B82759) ester followed by an elimination step.

The esterification with an acyl chloride follows a nucleophilic acyl substitution mechanism. The alcohol oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

The Williamson ether synthesis proceeds via a classic SN2 mechanism, where the alkoxide ion displaces the halide from the alkyl halide in a single concerted step. masterorganicchemistry.com

A study on the synthesis of a related compound, 1-(4-boronobenzyl)-1H-pyrrole, involved the reduction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanone to the corresponding methylene (B1212753) group using sodium borohydride (B1222165) and boron trifluoride etherate. semanticscholar.org This suggests that the benzylic alcohol could be an intermediate in such reductions, and its reactivity is influenced by the electronic properties of the pyrrole and boronate ester groups.

Further research is required to elucidate the specific kinetics and potential alternative mechanistic pathways for the reactions of this compound, especially concerning the influence of the N-phenylpyrrole moiety on the reactivity of the benzylic alcohol.

Advanced Spectroscopic and Analytical Characterization of 4 1h Pyrrol 1 Yl Phenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of [4-(1H-pyrrol-1-yl)phenyl]methanol, distinct signals are expected for the aromatic protons of the phenyl and pyrrole (B145914) rings, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Phenyl (ortho to pyrrole)~7.4Doublet
Phenyl (ortho to CH₂OH)~7.3Doublet
Pyrrole (α-protons)~7.0Triplet
Pyrrole (β-protons)~6.3Triplet
Methylene (-CH₂OH)~4.7Singlet/Doublet
Hydroxyl (-OH)VariableBroad Singlet

Note: These are predicted values and may differ from experimental data.

Carbon-13 NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Based on known data for similar compounds, the carbon atoms of the phenyl ring are expected to resonate in the δ 120-140 ppm range. The carbons of the pyrrole ring typically appear between δ 110 and 125 ppm. The carbon of the methylene group (CH₂OH) would be found further upfield, likely in the δ 60-70 ppm region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Phenyl (C-N)~138
Phenyl (C-CH₂OH)~139
Phenyl (CH, ortho to pyrrole)~120
Phenyl (CH, ortho to CH₂OH)~128
Pyrrole (α-carbons)~118
Pyrrole (β-carbons)~110
Methylene (-CH₂OH)~65

Note: These are predicted values and may differ from experimental data.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the connectivity between atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, for example, between adjacent protons on the phenyl and pyrrole rings.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Detailed experimental 2D NMR data for this compound are not currently available in published literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The exact mass of this compound (C₁₁H₁₁NO) is calculated to be 173.084064 amu. Experimental HRMS data would be expected to confirm this value with a high degree of accuracy.

Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific precursor ion and then inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information.

In an ESI-MS/MS experiment of this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation would likely involve the loss of water (H₂O) from the hydroxymethyl group, leading to the formation of a stable benzyl-type carbocation. Further fragmentation of the pyrrole or phenyl ring could also be observed. A detailed analysis of these fragmentation pathways would provide definitive structural confirmation.

At present, specific experimental tandem mass spectrometry data for this compound is not documented in readily accessible scientific literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. While both methods probe the vibrational modes of a molecule, they are based on different physical principles—IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. These techniques are complementary, as some vibrational modes may be more active in IR than in Raman, and vice versa.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The O-H stretching vibration of the primary alcohol group is typically observed as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the primary alcohol would appear in the 1000-1050 cm⁻¹ range. The aromatic C-H stretching vibrations of the phenyl ring are expected in the 3000-3100 cm⁻¹ region, while the C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ range. The pyrrole ring also exhibits characteristic vibrations, including N-H stretching (for unsubstituted pyrrole, though absent here), C-H stretching, and ring stretching modes. For N-substituted pyrroles, the C-N stretching vibrations are also observable.

In a study of N-phenylpyrrole, a closely related compound, the vibrational spectra were analyzed in detail. researchgate.net The infrared spectrum measured in the gas phase and in an argon matrix, alongside the Raman spectrum of a single crystal, provided a comprehensive vibrational assignment. researchgate.net The shifts in vibrational frequencies upon moving from the gas phase to a condensed phase were found to be small, indicating weak intermolecular interactions. researchgate.net

Raman spectroscopy provides complementary information. For benzyl (B1604629) alcohol, a key structural component of the target molecule, a strong Raman band is observed at 1002 cm⁻¹, which is attributed to the phenyl ring breathing mode. researchgate.net In the case of this compound, the Raman spectrum would be expected to show this characteristic phenyl ring mode, as well as vibrations associated with the pyrrole ring. The symmetric C=C stretching vibrations of both the phenyl and pyrrole rings are expected to be strong in the Raman spectrum.

A comparative analysis of the IR and Raman spectra of this compound with its parent molecules, benzyl alcohol and N-phenylpyrrole, would allow for a definitive assignment of the observed vibrational bands.

Table 1: Expected Infrared and Raman Active Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IR ActivityRaman Activity
O-H (Alcohol)Stretching3200-3600 (broad)StrongWeak
C-H (Aromatic)Stretching3000-3100MediumStrong
C-H (Pyrrole)Stretching~3100-3150MediumStrong
C=C (Aromatic)Stretching1450-1600Medium-StrongStrong
C=C (Pyrrole)Stretching~1500-1550Medium-StrongStrong
C-N (Pyrrole)Stretching1250-1350MediumMedium
C-O (Alcohol)Stretching1000-1050StrongWeak
Phenyl RingBreathing~1000WeakStrong

UV-Vis Spectroscopy for Electronic Structure and Conjugation Analysis

UV-Vis spectroscopy is a valuable tool for investigating the electronic structure of molecules, particularly those containing conjugated π-systems. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals (typically HOMO) to higher energy molecular orbitals (typically LUMO). The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) provide insights into the extent of conjugation and the nature of the electronic transitions.

The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions associated with the conjugated system formed by the phenyl and pyrrole rings. The electronic absorption spectra of N-phenylpyrrole and its para-substituted derivatives have been studied, revealing the extent of resonance interaction between the pyrrole and phenyl moieties. scispace.com The spectra of these compounds typically show several absorption bands in the UV region. nih.gov

For N-phenylpyrrole, electronic transitions have been assigned based on molecular orbital calculations. scispace.com The introduction of a substituent on the para position of the phenyl ring can significantly influence the electronic absorption spectrum. An electron-donating group, such as the hydroxymethyl group (-CH₂OH) in this compound, is expected to cause a red shift (bathochromic shift) of the absorption bands compared to unsubstituted N-phenylpyrrole, indicating a decrease in the HOMO-LUMO energy gap.

An experimental study on new p-substituted-N-phenylpyrroles investigated their electronic absorption and fluorescence properties. nih.gov The absorption spectra of these derivatives, measured in DMF and DMSO solutions, displayed bands in the 270-395 nm region, with the exact position depending on the nature of the para-substituent. nih.gov For instance, benzyl alcohol itself exhibits an excitation peak at 259 nm. aatbio.com The conjugation with the pyrrole ring in this compound would lead to a significant shift to longer wavelengths.

The electronic spectrum of a ligand containing a thioamide moiety showed two bands at 35087 cm⁻¹ (285 nm) and 27248 cm⁻¹ (367 nm), assigned to π→π* and n→π* transitions, respectively. researchgate.net While not a direct analogue, this provides a reference for the types of transitions that can be observed in conjugated systems.

Table 2: Expected UV-Vis Absorption Data for this compound and Related Compounds

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
Benzyl Alcohol-259 (Excitation)Not specified aatbio.com
N-Phenylpyrrole DerivativesDMF/DMSO270-395Not specified nih.gov
This compoundNot specifiedExpected > 260Not specified-

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate bond lengths, bond angles, and intermolecular interactions, providing a detailed picture of the molecular and crystal structure.

As of the current literature survey, a single-crystal X-ray structure of this compound has not been reported. However, the crystal structures of several related derivatives have been determined, which can provide insights into the expected structural features and packing motifs.

For instance, the crystal structure of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide revealed that the pyrrole and benzyl rings are nearly perpendicular to each other, with a dihedral angle of 87.07(4)°. nih.gov This perpendicular arrangement is a common feature in N-phenylpyrrole derivatives and is attributed to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens of the pyrrole ring. In the solid state, this molecule forms inversion dimers through N-H···O hydrogen bonds. nih.gov

In another study, the crystal structure of a phenylpyrrole-substituted tetramic acid derivative was determined, providing detailed information on its molecular geometry and intermolecular interactions. mdpi.comnih.gov The synthesis and crystal structure analysis of various other substituted pyrrole and triazole derivatives have also been reported, highlighting the diverse packing arrangements and hydrogen bonding networks that can be adopted by such molecules. mdpi.comresearchgate.net

Table 3: Crystallographic Data for a Related Pyrrole Derivative (1-benzyl-4-formyl-1H-pyrrole-3-carboxamide)

ParameterValue
Chemical FormulaC₁₃H₁₂N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5296 (6)
b (Å)23.083 (3)
c (Å)9.3088 (9)
β (°)112.940 (5)
V (ų)1094.2 (2)
Z4
Reference nih.gov

The Versatility of this compound in Specialized Chemical Fields

The chemical compound this compound is emerging as a significant building block in the realms of medicinal chemistry, drug discovery, and materials science. Its unique structure, featuring a pyrrole ring linked to a phenylmethanol group, provides a versatile scaffold for the synthesis of a wide array of complex molecules. This article explores the specialized applications of this compound, delving into its role as a synthetic precursor for bioactive molecules, its utility in structure-activity relationship studies, and its application in the design of novel drug scaffolds and advanced materials.

Computational and Theoretical Studies of 4 1h Pyrrol 1 Yl Phenyl Methanol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, which are based on the principles of quantum mechanics, can predict a wide range of properties, including molecular geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly popular due to its favorable balance of accuracy and computational cost. Were DFT studies to be performed on [4-(1H-Pyrrol-1-yl)phenyl]methanol, they would provide a wealth of information.

A primary output of DFT calculations is the optimized molecular geometry. This would reveal the most stable three-dimensional arrangement of the atoms in the molecule, including bond lengths, bond angles, and dihedral angles. For this compound, this would precisely define the spatial relationship between the pyrrole (B145914) ring, the phenyl ring, and the methanol (B129727) group.

Furthermore, DFT calculations can determine various electronic properties. For instance, the distribution of electron density can be visualized, highlighting regions of the molecule that are electron-rich or electron-poor. This is crucial for understanding the molecule's reactivity. The dipole moment, another key electronic property, would also be calculated, providing insight into the molecule's polarity.

Vibrational frequency calculations are another standard component of DFT studies. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, and the calculated frequencies can be compared with experimental spectra to confirm the molecule's structure.

The following table illustrates the kind of data that would be generated from DFT studies on this compound:

PropertyPredicted Value
Optimized Bond Lengths (e.g., C-N, C-O)Ångströms (Å)
Optimized Bond Angles (e.g., C-C-C, C-N-C)Degrees (°)
Dihedral Angle (Pyrrole-Phenyl)Degrees (°)
Dipole MomentDebye (D)
Key Vibrational FrequenciesWavenumbers (cm⁻¹)

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure in terms of the distribution and energy of electrons in molecular orbitals. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, a molecular orbital analysis would reveal the spatial distribution of the HOMO and LUMO. This would indicate which parts of the molecule are most likely to be involved in electron donation and acceptance, respectively. For example, it could be determined whether the electron density of the HOMO is primarily located on the pyrrole ring, the phenyl ring, or distributed across both.

An illustrative table of the data that would be obtained from a molecular orbital analysis is presented below:

ParameterPredicted Value
HOMO EnergyElectron Volts (eV)
LUMO EnergyElectron Volts (eV)
HOMO-LUMO GapElectron Volts (eV)
Spatial Distribution of HOMOVisualization of electron density
Spatial Distribution of LUMOVisualization of electron density

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide information about a single, optimized molecular structure, molecules are in constant motion. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.

For a flexible molecule like this compound, which has a rotational degree of freedom between the pyrrole and phenyl rings, MD simulations would be invaluable for exploring its conformational landscape. By simulating the molecule's motion over a period of time, researchers can identify the most populated conformations and the energy barriers between them.

An MD simulation would provide a trajectory of the molecule's atomic positions as a function of time. Analysis of this trajectory can reveal the range of dihedral angles adopted between the two rings and how the orientation of the methanol group changes over time. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Prediction of Reactivity and Reaction Pathways

Computational chemistry can be used to predict a molecule's reactivity and to explore the mechanisms of chemical reactions. By calculating reactivity descriptors derived from DFT, such as Fukui functions or local softness, it is possible to identify the most reactive sites within this compound for electrophilic, nucleophilic, and radical attacks.

Furthermore, computational methods can be used to map out the potential energy surface of a chemical reaction involving this compound. This involves locating the transition state structures and calculating the activation energies for different reaction pathways. Such studies could, for example, elucidate the mechanism of oxidation of the methanol group or electrophilic substitution on the aromatic rings.

In Silico Screening and Design of this compound Derivatives

Computational methods are extensively used in the design of new molecules with desired properties. Starting with the core structure of this compound, in silico screening could be employed to explore how different chemical modifications affect its properties.

For example, a library of virtual derivatives could be created by adding various substituents to the pyrrole or phenyl rings. The properties of these derivatives, such as their electronic properties, solubility, or binding affinity to a biological target, could then be predicted using computational methods. This high-throughput screening approach can rapidly identify promising candidates for synthesis and experimental testing, accelerating the discovery of new functional molecules.

Future Directions and Research Gaps in 4 1h Pyrrol 1 Yl Phenyl Methanol Studies

Untapped Synthetic Avenues

While established methods for synthesizing [4-(1H-Pyrrol-1-yl)phenyl]methanol exist, there is significant room for innovation. Future research could focus on developing more sustainable and efficient synthetic strategies. The exploration of greener reaction conditions, such as the use of water as a solvent or employing microwave-assisted synthesis to reduce reaction times and energy consumption, presents a valuable opportunity.

Exploration of Novel Reactivity Patterns

The reactivity of this compound is largely centered on the individual reactivities of the pyrrole (B145914) and phenylmethanol groups. However, the interplay between these two functional moieties has not been fully explored. Due to its aromatic nature, pyrrole is reactive towards electrophiles, a characteristic that can be exploited for further functionalization. wikipedia.orgpharmaguideline.com

Future studies could investigate novel transformations. For instance, the selective oxidation of the methanol (B129727) group to an aldehyde or a carboxylic acid while keeping the pyrrole ring intact would yield valuable synthetic intermediates. Research into the cycloaddition reactions involving the pyrrole ring could lead to the formation of complex, polycyclic structures with unique properties. wikipedia.org Additionally, a deeper investigation into the coordination chemistry of the molecule, utilizing both the pyrrole nitrogen and the hydroxyl group as potential ligands for metal centers, could open doors to new catalytic applications. Recent research on fully aryl-substituted pyrroles has revealed interesting reactivity, including an unexpected ring-opening oxidation, which suggests that the reactivity of such pyrrole derivatives is not yet fully understood. rsc.orgrsc.org

Emerging Applications in Niche Fields

The primary application of this compound has been as a monomer for producing functionalized polypyrroles used in materials science. mdpi.com These polymers are known for their conductivity, biocompatibility, and stability, making them suitable for various applications. mdpi.commdpi.com However, several niche areas are emerging where this compound and its derivatives could have a significant impact.

One promising area is in the development of advanced sensor technologies. By functionalizing the polypyrrole backbone derived from this monomer, it is possible to create materials that are highly selective and sensitive to specific chemical or biological analytes. acs.org Another emerging application is in the field of energy storage. Polypyrrole and its derivatives have been studied for their use in supercapacitors and batteries due to their ability to store charge. mdpi.com The functional handle provided by the phenylmethanol group allows for the tuning of the polymer's properties to enhance its energy storage capabilities.

Interdisciplinary Research Opportunities Involving this compound

The unique properties of this compound make it an ideal subject for interdisciplinary research. Collaborations between organic chemists, materials scientists, and physicists are essential for designing and fabricating novel electronic devices. For example, its derivatives could be explored as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Computational chemistry offers a powerful tool for predicting the electronic, optical, and physical properties of new derivatives before their synthesis, thus guiding experimental efforts. tandfonline.comhilarispublisher.com Theoretical studies can provide insights into molecular geometries, reaction mechanisms, and the potential performance of materials in various applications. hilarispublisher.comtandfonline.com Furthermore, collaborations with biologists and biomedical engineers could explore the use of functionalized polypyrroles in tissue engineering and as biocompatible coatings for medical implants, leveraging the inherent properties of amine-functionalized polypyrroles to promote cell adhesion. nih.gov

Challenges and Opportunities in this compound Research

Despite the promising outlook, several challenges must be addressed to fully realize the potential of this compound. A primary challenge is the scalability of its synthesis. Developing cost-effective, large-scale production methods is crucial for its commercial viability.

Another significant challenge is ensuring the long-term stability and processability of the polymers derived from it, which is critical for their use in electronic devices and other real-world applications. mdpi.com Improving solubility and mechanical properties without compromising electrical conductivity is a key area for future research. mdpi.com

These challenges, however, present numerous opportunities. The quest for better synthetic methods will drive innovation in catalysis and green chemistry. The need for more stable and functional materials will spur the development of novel polymer architectures. Overcoming these hurdles will undoubtedly lead to significant advancements and broaden the application scope of this fascinating molecule.

Q & A

Q. How do discrepancies in NMR data for aromatic protons arise across studies?

  • Resolution : Solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and substituent electronic environments shift proton signals. For instance, electron-withdrawing groups (e.g., −NO₂) deshield aromatic protons, causing upfield shifts not observed in parent compounds .

Experimental Design Considerations

Q. What strategies mitigate low yields in multi-step syntheses?

  • Recommendations :
  • Intermediate purification : Column chromatography (e.g., n-pentane:EtOAc gradients) removes impurities before subsequent steps .
  • Catalyst recycling : Pd recovery via filtration reduces costs in large-scale syntheses .

Q. How can researchers validate the purity of this compound?

  • Protocol :
  • HPLC : Use C18 columns with methanol/water (70:30) mobile phase; retention time ~5.2 min .
  • Melting point analysis : Compare observed mp (102–105°C) with literature values to confirm crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.